molecular formula C63H58Cl2N2O2P2Ru B1602084 (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 329735-86-6

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Cat. No.: B1602084
CAS No.: 329735-86-6
M. Wt: 1109.1 g/mol
InChI Key: ZVVRWLPQKLDJRW-OEGAAENXSA-L
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Description

This product is a DMF/Diethyl ether solvate

Scientific Research Applications

Synthesis and Properties of Imines and Bisimines

New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, including (2R)- and (2S)-3-methylbutan-2-amine, were synthesized and studied. These compounds were characterized by 1H NMR spectroscopy, mass spectrometry, and elemental analyses. The stability constants of Cu(II) complexes of selected imines/bisimines were determined, highlighting potential applications in complexation and catalysis (Pařík & Chlupatý, 2014).

Electrochromic Polyamides

Research on electrochromic polyamides involved the synthesis of a new 2,7-bis(diphenylamino)naphthalene-based diamine monomer. These polyamides showed high solubility, good film-forming ability, and high thermal stability. Their electrochemical stability and anodic green coloring when oxidized make them relevant for applications in electrochromic devices (Hsiao & Han, 2017).

Aromatic Polyamides from Naphthalene-Derived Diamines

Aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids were synthesized. These polymers, with high solubility and film-forming capabilities, showed significant thermal stability, making them suitable for advanced material applications (Yang & Chen, 1992).

Synergetic Effects in Electrochromic Polyimides

The study developed novel polyimides with a focus on the impact of structural variation on optoelectronic characteristics. This research is crucial for understanding the material properties for potential use in electrochromic devices and other electronic applications (Constantin, Bejan, & Damaceanu, 2019).

Naphthidines as Electron Donors

Naphthidines were synthesized and characterized for their electronic and magnetic properties. Their ability to be easily and reversibly oxidized into stable radical cations suggests potential applications in materials science, particularly in the development of stable electron donors (Desmarets et al., 2006).

Electroluminescence in Naphthalene-Substituted Siloles

Research on naphthalene-substituted siloles indicated their potential use in organic light-emitting diodes. These compounds showed strong luminescence and high fluorescence quantum yields, important for efficient electroluminescence in display technologies (Jiang et al., 2012).

Properties

IUPAC Name

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C19H26N2O2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h1-32H;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVRWLPQKLDJRW-OEGAAENXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H58Cl2N2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573184
Record name (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329735-86-6
Record name (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Reactant of Route 2
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Reactant of Route 3
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Reactant of Route 4
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Reactant of Route 5
Reactant of Route 5
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Reactant of Route 6
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

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